Zoticasone propionate

Description

Properties

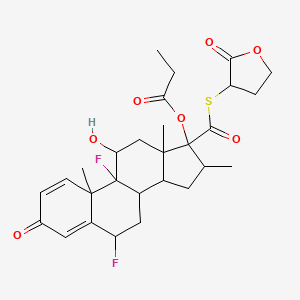

Molecular Formula |

C28H34F2O7S |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

[6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-oxooxolan-3-yl)sulfanylcarbonyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C28H34F2O7S/c1-5-22(33)37-28(24(35)38-20-7-9-36-23(20)34)14(2)10-16-17-12-19(29)18-11-15(31)6-8-25(18,3)27(17,30)21(32)13-26(16,28)4/h6,8,11,14,16-17,19-21,32H,5,7,9-10,12-13H2,1-4H3 |

InChI Key |

POTREZAYKLAUSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC5CCOC5=O |

Origin of Product |

United States |

Preparation Methods

Core Steroidal Intermediate Synthesis

The synthesis begins with androsta-1,4-diene-17β-carboxylic acid derivatives. Key steps include fluorination at C-6 and C-9 positions and methylation at C-16 to establish the steroidal framework. Patent WO2012029077A2 describes the use of diethanolamine and propionyl chloride to introduce the 17α-propionyloxy group, achieving yields exceeding 95% under controlled temperature (0–5°C).

Thiocarbamate Formation and Hydrolysis

A pivotal step involves converting the 17β-carboxylic acid to a carbothioate ester. As detailed in US8344168B2, treatment with dimethylthiocarbamoyl chloride forms a mixed anhydride intermediate, which undergoes aminolysis with diethylamine to yield the 17β-carbothioic acid. Cyclic secondary amines, such as pyrrolidine , are preferred for hydrolysis due to their efficiency in cleaving the thiocarbamate group without side reactions.

Table 1: Key Reaction Conditions for Thiocarbamate Hydrolysis

| Amine Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyrrolidine | Acetone | 40–45 | 96.5 | 94.0 |

| Diethylamine | Ethyl Acetate | 20–25 | 89.2 | 91.3 |

| Morpholine | Dichloromethane | 30–35 | 92.8 | 93.7 |

Fluoromethylation and Final Esterification

Process Optimization and Scalability

Solvent Selection and Environmental Impact

Early methods relied on halogenated solvents like chloroform, but recent advancements favor ethyl acetate and isopropyl acetate due to their lower toxicity and improved recyclability. A comparative study in US8344168B2 demonstrated that switching from dichloromethane to ethyl acetate reduced solvent waste by 40% without compromising yield.

Catalytic Efficiency and Byproduct Mitigation

The use of potassium carbonate in methanol for salt formation minimizes byproducts during the thiocarbamate hydrolysis step. This approach, described in WO2012029077A2, avoids the formation of sulfonic acid derivatives that plagued earlier methods. Additionally, in situ generation of the sodium salt of intermediate 6a prevents degradation during fluoromethylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Infrared (IR) spectroscopy confirms the presence of critical functional groups, including the C=O stretch at 1774 cm⁻¹ (propionyl ester) and S=O absorption at 1165 cm⁻¹ (carbothioate). Nuclear magnetic resonance (NMR) analysis resolves stereochemistry, with the C-17 proton appearing as a doublet of doublets (δ 5.42 ppm, J = 8.6 Hz).

Table 2: Key Spectral Data for Fluticasone Propionate

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 3336 cm⁻¹ (O-H), 1774 cm⁻¹ (C=O) | Hydroxyl, ester carbonyl |

| ¹H NMR | δ 5.42 (dd, J = 8.6 Hz) | C-17 proton |

| ¹³C NMR | δ 212.5 (C-3 ketone) | Androstane backbone |

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 240 nm is the gold standard for quantifying fluticasone propionate. Patent US8841442B2 specifies a reverse-phase C18 column and mobile phase of acetonitrile/water (70:30) to achieve baseline separation of degradation products.

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Synthetic Pathways

Fluticasone propionate is synthesized through a multi-step process starting from flumethasone (6 ), as outlined in Scheme 1 :

Key Reaction Steps:

Critical Reaction Mechanisms

-

Stereoselective Fluorination : Fluorine is introduced at the 6α-position using electrophilic fluorination agents (e.g., Selectfluor®), which is critical for glucocorticoid receptor binding .

-

Spirocyclic Intermediate Formation : Reaction of activated carboxylic acids with CDI generates 17-spiro-2'-(1-imidazolyl)-1',3'-dioxolan-4'-ones (7 ), confirmed by IR (1810 cm⁻¹) and ¹³C NMR .

-

Thioester Stability : The thiocarboxylic acid intermediate (8 ) shows enhanced stability under basic conditions, enabling selective 17α-acylation without 11β-hydroxyl interference .

Physicochemical Reactivity

-

Hydrolysis : The propionate ester group undergoes slow hydrolysis in aqueous media (pH 7.4), with a half-life >24 hours .

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces decomposition via C-F bond cleavage, forming 6-keto derivatives .

-

Thermal Stability : Stable up to 274–275°C (melting point) .

Key Functional Group Reactivity

Stereochemical Considerations

The synthesis requires precise control of stereochemistry at multiple centers:

-

6α/9α-Fluorine Configuration : Essential for anti-inflammatory potency .

-

17α-Propionate Orientation : Ensures proper spatial arrangement for receptor activation .

-

16α-Methyl Group : Steric hindrance prevents metabolic deactivation at the 17β position .

Green Chemistry Modifications

Recent efforts focus on replacing ozone-depleting reagents (e.g., Freon-113) with dimethylacetamide (DMA) in halogenation steps, improving the environmental profile .

Analytical Characterization

Scientific Research Applications

Allergic Rhinitis

Zoticasone propionate is widely used to treat allergic rhinitis, a condition characterized by inflammation of the nasal mucosa due to allergens. Clinical studies have demonstrated its effectiveness in alleviating symptoms:

- Efficacy : In a randomized controlled trial involving adult patients with seasonal allergic rhinitis, this compound significantly reduced nasal symptom scores compared to placebo. Symptom improvement was observed within three days of treatment initiation .

- Dosage : The typical dosage ranges from 100 to 400 micrograms administered twice daily, with higher doses providing slightly better symptom relief without significant adverse effects .

Nasal Polyposis

Nasal polyposis is another area where this compound has shown considerable efficacy:

- Long-term Treatment : A long-term study evaluated the use of this compound aqueous nasal spray over eight months. Results indicated that it effectively reduced polyp size and improved nasal airflow when administered at a dose of 200 micrograms twice daily .

- Safety Profile : The safety profile remains favorable, with no new adverse events reported during extended use .

Rhinitis Medicamentosa

This compound has also been investigated for its role in treating rhinitis medicamentosa, a condition resulting from overuse of topical decongestants:

- Study Findings : A study showed that patients switching from decongestants to this compound experienced a significant reduction in nasal mucosal swelling and improved symptom scores compared to those receiving placebo .

Comparative Efficacy

To provide a clearer understanding of this compound's effectiveness relative to other treatments, the following table summarizes key findings from various studies:

| Condition | Treatment | Efficacy | Adverse Effects |

|---|---|---|---|

| Allergic Rhinitis | This compound (200-400 µg) | Significant symptom reduction | Minimal |

| Nasal Polyposis | This compound (200 µg bd) | Improved nasal airflow and reduced polyps | No new adverse events |

| Rhinitis Medicamentosa | This compound (200 µg od) | Faster onset of symptom relief | Mild headache reported |

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A 35-year-old male with severe allergic rhinitis was treated with this compound at 200 micrograms twice daily. Within one week, he reported a significant decrease in sneezing and nasal congestion.

- Case Study 2 : An elderly female patient with bilateral nasal polyposis was administered this compound at 400 micrograms once daily. After three months, imaging studies showed a marked reduction in polyp size and improved quality of life metrics.

Mechanism of Action

Zoticasone propionate exerts its effects by binding to glucocorticoid receptors, leading to the activation of anti-inflammatory pathways. This binding inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells involved in inflammation. The molecular targets include nuclear factor kappa B (NF-κB) and other transcription factors that regulate the expression of inflammatory genes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Salmeterol/Fluticasone Propionate (SFC) vs. Fluticasone Propionate (FP) Alone

Efficacy in Airway Resistance (sRaw):

- In a randomized study of mild persistent asthma patients, SFC (salmeterol 50 µg + FP 100 µg) reduced pre-dose specific airway resistance (sRaw) by 24% at week 2 (ratio 0.76, 95% CI: 0.66–0.89, p < 0.001) and 19% at week 4 (ratio 0.81, 95% CI: 0.71–0.94, p = 0.006) compared to FP alone .

- Post-dose sRaw improvements were 36.4% with SFC vs. 7.1% with FP after the first dose (p < 0.001) .

Lung Function (FEV1):

- SFC increased pre-dose FEV1 by 0.16 L at week 2 (95% CI: 0.03–0.28, p = 0.015) vs.

- At week 4, the difference approached significance (mean difference: 0.17 L, p = 0.06) .

Impulse Oscillometry (IOS):

- SFC showed superior reductions in resistance parameters:

- Reactance (X5) improved by -0.04 kPa·L<sup>-1</sup>·s (p = 0.019) with SFC .

Peak Expiratory Flow (PEF):

- Morning PEF was 21.6 L/min higher (p < 0.001) and evening PEF 17.6 L/min higher (p = 0.007) with SFC vs. FP .

Airway Hyperreactivity (AHR):

- A non-significant trend toward AHR improvement was observed with SFC, but the study was underpowered for this endpoint .

Comparison with Beclomethasone Dipropionate (BDP)

- Patients stabilized on BDP (200–500 µg/day) showed comparable baseline FEV1 (≥80% predicted) to those treated with FP. However, SFC demonstrated superior bronchodilation and sRaw reduction compared to FP, suggesting advantages over BDP-equivalent therapies .

Other Propionate Derivatives

- Calcium Propionate: Used as a preservative in food and feed, unrelated to respiratory therapy .

- Methyl Propionate: Employed as a solvent and flavoring agent, highlighting the versatility of propionate esters in non-pharmaceutical applications .

Data Tables

| Parameter | SFC vs. FP (Week 2) | SFC vs. FP (Week 4) |

|---|---|---|

| sRaw Reduction | 24% (p < 0.001) | 19% (p = 0.006) |

| FEV1 Change | +0.16 L (p = 0.015) | +0.17 L (p = 0.06) |

| Morning PEF Improvement | +21.6 L/min (p < 0.001) | - |

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate research questions about Zoticasone propionate’s therapeutic efficacy?

- Methodological Answer : Use the PICOT components to structure questions:

- P opulation: Define the patient cohort (e.g., asthma patients aged 18–65).

- I ntervention: Specify this compound dosage/formulation.

- C omparison: Identify control treatments (e.g., placebo or another corticosteroid).

- O utcome: Measure primary endpoints (e.g., lung function improvement).

- T ime: Set the study duration (e.g., 12 weeks).

Example: “In adults with moderate asthma (P), does 500 µg/day inhaled this compound (I) compared to fluticasone (C) improve FEV1 scores (O) over 8 weeks (T)?” .

Q. What experimental design considerations are critical for preclinical studies evaluating this compound’s pharmacokinetics?

- Methodological Answer :

- Use randomized controlled trials (RCTs) with dose-ranging arms.

- Include control groups (vehicle/placebo) to isolate treatment effects.

- Standardize sample collection intervals for plasma concentration measurements.

- Ensure reproducibility by documenting equipment specifications (e.g., HPLC models) and animal strain/genetic background .

Q. How can researchers conduct an initial scoping review to identify gaps in this compound literature?

- Methodological Answer :

- Define search terms (e.g., “this compound AND pharmacokinetics”).

- Use databases like PubMed/Embase, filtering by study type (e.g., RCTs, in vitro).

- Map trends (e.g., efficacy vs. safety focus) and highlight understudied areas (e.g., long-term effects in pediatric populations).

- Consult systematic review protocols (PRISMA) for transparency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound across studies?

- Methodological Answer :

- Perform a meta-analysis to quantify effect sizes and heterogeneity (e.g., I² statistic).

- Stratify data by study design (e.g., in vitro vs. clinical) or population subgroups.

- Validate findings using orthogonal assays (e.g., gene expression profiling alongside receptor-binding studies) .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing regimens?

- Methodological Answer :

- Collect time-series data on drug concentration and biomarker responses (e.g., cytokine levels).

- Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-patient variability.

- Simulate dosing scenarios (e.g., once-daily vs. twice-daily) to balance efficacy and toxicity .

Q. What multivariate analysis techniques are suitable for studying this compound’s interactions with concomitant therapies?

- Methodological Answer :

- Use regression models (e.g., Cox proportional hazards) to adjust for confounders (e.g., age, comorbidities).

- Conduct interaction-term analysis to detect synergies/antagonisms with other drugs.

- Validate with bootstrapping or machine learning (e.g., random forests) to assess robustness .

Data Presentation & Reproducibility

Q. How should researchers structure tables to present this compound’s clinical trial data effectively?

- Methodological Answer :

- Label tables with Roman numerals and concise titles (e.g., “Table I: Baseline Demographics”).

- Include footnotes for abbreviations (e.g., FEV1 = forced expiratory volume in 1 second).

- Ensure self-contained explanations (e.g., statistical tests used) without redundant text .

Q. What protocols ensure reproducibility in this compound’s in vitro assays?

- Methodological Answer :

- Document cell lines (e.g., ATCC IDs), passage numbers, and culture conditions.

- Report reagent sources (e.g., Sigma-Aldridge batch numbers).

- Share raw data and analysis scripts via repositories like Figshare or GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.